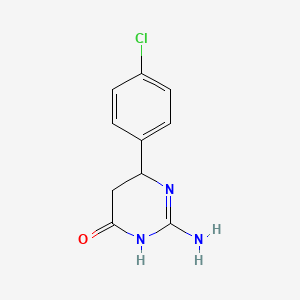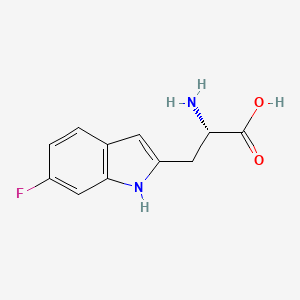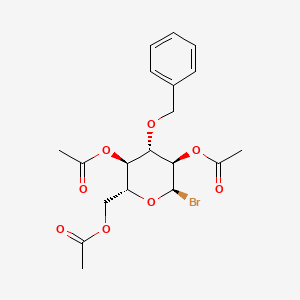
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is a chemical compound with the molecular formula C19H23BrO8 and a molecular weight of 459.3 g/mol. This compound is a derivative of glucopyranose and is used extensively in organic synthesis, particularly in the preparation of glycosylated compounds. It has significant applications in the development of novel antibiotics and cancer-fighting drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide typically involves the acetylation and benzylation of glucopyranose derivatives. One common method involves the treatment of glucopyranose with acetic anhydride and benzyl bromide in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate acetates and benzyl ethers, which are subsequently brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with various nucleophiles to form different glycosylated products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Silver Acetate: Used in substitution reactions to replace the bromide group with an acetate group.
Methanol: Used in methanolysis reactions to form methyl glycosides.
Major Products Formed
1,3,4,6-Tetra-O-acetyl-2-O-benzyl-β-D-glucopyranose: Formed by treatment with silver acetate.
Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-β-D-glucopyranoside: Formed by methanolysis.
Aplicaciones Científicas De Investigación
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry.
Biology: Employed in the exploration of carbohydrate-protein interactions, aiding in the understanding of glycosylation processes.
Medicine: Plays a role in the development of novel antibiotics and cancer-fighting drugs.
Industry: Used in the production of various glycosylated products for industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group acts as a leaving group, allowing the formation of a glycosidic bond with a nucleophile. This process is facilitated by the presence of acetyl and benzyl protecting groups, which enhance the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,6-Tri-O-acetyl-2-O-benzyl-α-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
Uniqueness
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is unique due to its specific substitution pattern and the presence of both acetyl and benzyl protecting groups. These features make it particularly useful in selective glycosylation reactions and enhance its applicability in the synthesis of complex glycosylated molecules.
Propiedades
Fórmula molecular |
C19H23BrO8 |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3/t15-,16-,17+,18-,19+/m1/s1 |
Clave InChI |
CGABNHMTZHBNMO-FQBWVUSXSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


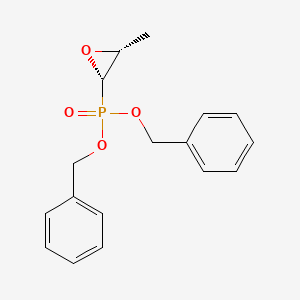

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
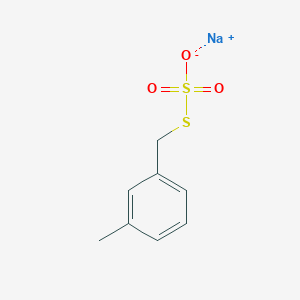
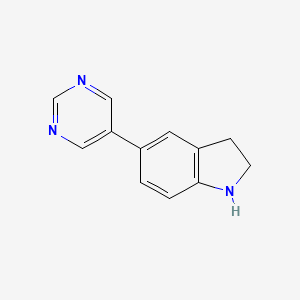
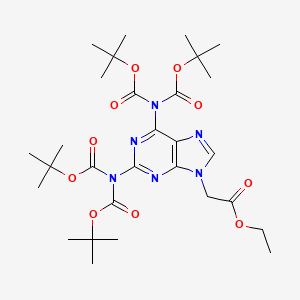
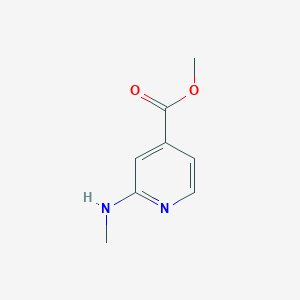
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
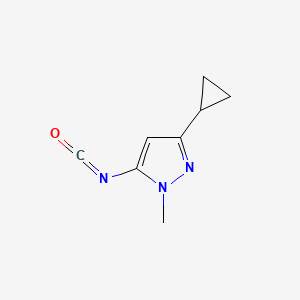
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

